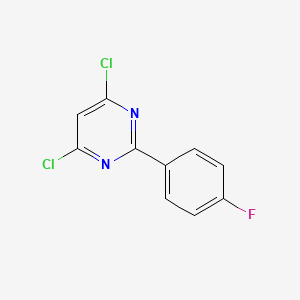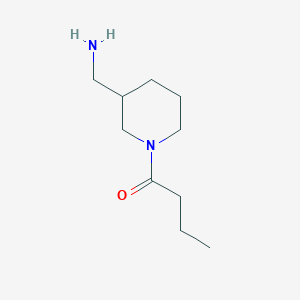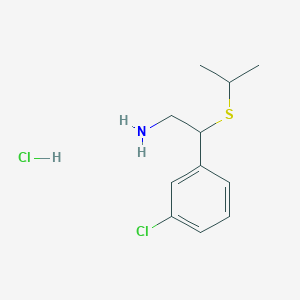
2-(3-Chlorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride
Descripción general
Descripción
2-(3-Chlorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride, also known as CP-S-E-HCl, is a synthetic compound with potential applications in the field of medicinal chemistry. It is a white, crystalline solid that is soluble in water and other organic solvents. CP-S-E-HCl is a chiral molecule that has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory agents, anticonvulsants, and analgesics. In addition, CP-S-E-HCl has been used in the development of novel materials for use in biotechnology and nanotechnology.
Aplicaciones Científicas De Investigación
Synthesis and Properties of Related Compounds
Chemical Synthesis and Characterization : A study discussed the synthesis of hexadentate N3O3 amine phenol ligands for Group 13 metal ions, showcasing the preparation and characterization of related chemical structures through various spectroscopic methods (Liu, Wong, Rettig, & Orvig, 1993). Although this study does not directly address the compound , it highlights the complexity and the analytical approaches used in synthesizing and studying similar chemical entities.
Corrosion Inhibition : Research into the corrosion inhibition performances of thiazole and thiadiazole derivatives against iron metal corrosion employed density functional theory (DFT) calculations and molecular dynamics simulations. This study indicates the relevance of such compounds in protecting metals from corrosion, which might suggest potential applications for similarly structured chemicals (Kaya et al., 2016).
Biological Properties : A study on the synthesis and biological properties of 2-(4-chlorophenyl)-3-morpholin-4-yl-(4-alkoxyphenyl)alkanol hydrochlorides revealed that these compounds exhibited pronounced anticonvulsive activities. This work illustrates the potential for similar compounds to be investigated for biological or pharmacological applications (Papoyan et al., 2011).
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-2-propan-2-ylsulfanylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNS.ClH/c1-8(2)14-11(7-13)9-4-3-5-10(12)6-9;/h3-6,8,11H,7,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYRGXKQLTWCCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC(CN)C1=CC(=CC=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



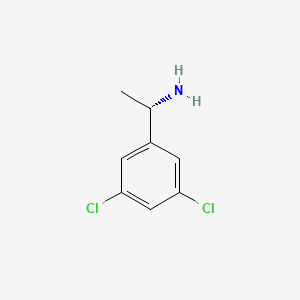
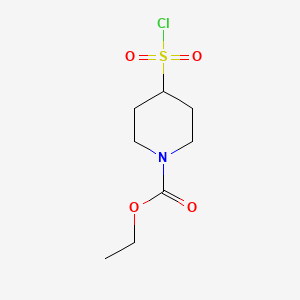
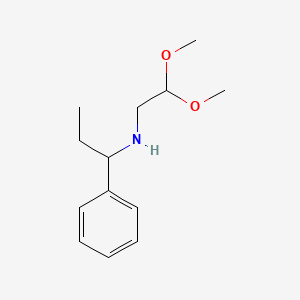
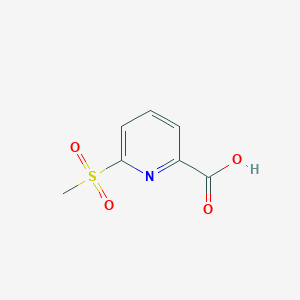
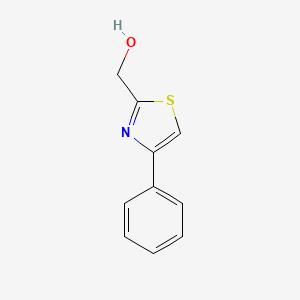
![4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B1465157.png)
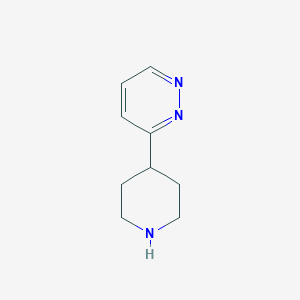
![2-[4-(Aminomethyl)-3-chlorophenyl]-2-propanol](/img/structure/B1465161.png)


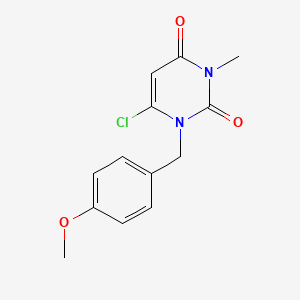
![cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465166.png)
